molecular formula C16H22N2O3 B1200338 Procaterol CAS No. 60443-17-6

Procaterol

Cat. No.: B1200338
CAS No.: 60443-17-6
M. Wt: 290.36 g/mol
InChI Key: FKNXQNWAXFXVNW-UHFFFAOYSA-N
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Description

Procaterol is a selective β2-adrenergic receptor agonist approved for treating asthma, chronic obstructive pulmonary disease (COPD), and bronchitis due to its potent bronchodilatory effects . It activates β2-adrenergic receptors, increasing intracellular cyclic adenosine monophosphate (cAMP), which relaxes airway smooth muscle and inhibits inflammatory mediators . Emerging research identifies this compound as a cyclin-dependent kinase 12 (CDK12) inhibitor, demonstrating antitumor activity in gastric, colon, and lung cancers by inducing cell cycle arrest and apoptosis . This dual functionality—respiratory therapeutic and anticancer agent—distinguishes it from other β2-agonists.

Preparation Methods

Synthetic Routes and Reaction Conditions: Procaterol can be synthesized through a multi-step process starting from 8-hydroxycarbostyril . The key steps include:

Industrial Production Methods: For large-scale industrial production, this compound hydrochloride is prepared using low-cost and easily obtainable starting materials such as 8-hydroxyquinoline nitrogen oxide . The process involves:

Scientific Research Applications

Bronchial Asthma

Procaterol has been extensively studied for its effectiveness in managing bronchial asthma. A double-blind, placebo-controlled trial indicated that this compound significantly improved pulmonary function when administered at doses of 50 µg and 100 µg twice daily compared to terbutaline, another bronchodilator . The study demonstrated that this compound has a favorable safety profile, with side effects such as tremor and nervousness being mild and transient.

Study Dosage Outcome Significance
This compound vs Terbutaline50 µg b.d., 100 µg b.d.Improved FEV1 and peak flow ratesP < 0.05 for both doses

Chronic Obstructive Pulmonary Disease (COPD)

In patients with stable COPD, this compound has shown modest improvements in pulmonary function. A study assessed the inhalation of this compound as an adjunct to long-acting bronchodilators. Results indicated significant enhancements in spirometric measurements within two hours post-inhalation . The findings suggest that this compound can be beneficial for acute symptom relief in COPD management.

Study Measurement Change from Baseline P-value
Inhaled this compound in COPDFEV1 at 15 min+0.15 LP < 0.01
Inhaled this compound in COPDFEV1 at 1 h+0.12 LP < 0.05

Postinfectious Cough

Although this compound was evaluated for treating postinfectious cough, the results were not favorable. A study found no significant improvement in cough-specific quality of life or pulmonary function compared to placebo . This indicates that while this compound is effective for bronchospasm, its utility in cough management may be limited.

Safety Profile

The safety of this compound has been established through various clinical trials. Common side effects include tremor and nervousness, which are generally mild and dose-related . No significant cardiovascular changes were noted during these studies, affirming its relative safety in clinical use.

Case Study: Efficacy in Cough Variant Asthma

A recent study investigated the efficacy of this compound hydrochloride combined with inhaled glucocorticoids in patients with cough variant asthma. The trial was designed as an eight-week double-blind randomized controlled study, focusing on cough symptom scores and quality of life assessments . Preliminary results suggested potential benefits; however, detailed outcomes are pending publication.

Comparison with Similar Compounds

Mechanism of Action and Selectivity

Compound Primary Target Secondary Targets Key Mechanisms References
Procaterol β2-adrenergic receptor CDK12 kinase - Bronchodilation via cAMP-PKA signaling
- CDK12 inhibition (IC₅₀: 0.5–2 μM) via binding to ASP877/MET816 residues
Salbutamol β2-adrenergic receptor None reported Bronchodilation via cAMP-PKA signaling; no significant anti-inflammatory or antitumor effects
Salmeterol β2-adrenergic receptor None reported Long-acting bronchodilation; anti-inflammatory effects via reduced neutrophil chemotactic factor (NCF) activity
Isoprenaline β1/β2-adrenergic receptors None reported Non-selective β-agonist; shorter duration of action compared to this compound
Fenoterol β2-adrenergic receptor None reported Bronchodilation with higher cardiovascular side effects than this compound

Key Insight : this compound uniquely inhibits CDK12, a kinase involved in DNA repair and cancer progression, while other β2-agonists lack this property .

Efficacy in Respiratory Diseases

Bronchodilation Potency (In Vitro EC₅₀ Values)

Compound Guinea Pig Trachea Relaxation (EC₅₀) Human Bronchus Relaxation (EC₅₀)
This compound 0.1 nM 0.5 nM
Salbutamol 7.3 nM 10 nM
Isoprenaline 10 nM 20 nM

This compound is 7–20× more potent than Salbutamol and Isoprenaline in relaxing airway smooth muscle .

Anti-Inflammatory Effects

  • This compound: Inhibits eosinophil-induced epithelial-mesenchymal transition (EMT) by downregulating adhesion molecules (e.g., integrins) and TGF-β1 .
  • Salmeterol : Reduces serum NCF activity (82 ± 17 to 33 ± 5 cells/HP), outperforming this compound in anti-inflammatory metrics .
  • Dexamethasone : Lacks antioxidant effects, whereas this compound reduces H₂O₂-induced oxidative stress in bronchial cells (25–200 nM) .

Duration of Action

Compound Onset of Action Duration (Hours)
This compound 30 minutes 6–8
Salbutamol 15 minutes 4–6
Salmeterol 20 minutes 12
Fenoterol 5 minutes 6–8

This compound’s duration is comparable to Fenoterol but shorter than Salmeterol .

Adverse Effects

Compound Common Side Effects Unique Risks
This compound Palpitations, tremor, tachycardia Hypokalemia in UGT1A1*28 polymorphism carriers
Salmeterol Headache, tremor Increased mortality risk in asthma (black box warning)
Fenoterol Tachycardia, arrhythmias Higher cardiovascular toxicity than this compound

Biological Activity

Procaterol is a long-acting beta-2 adrenergic receptor agonist primarily used as a bronchodilator in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article explores its biological activity, pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

This compound exerts its effects by stimulating beta-2 adrenergic receptors located in the bronchial smooth muscle. This stimulation leads to:

  • Relaxation of Bronchial Smooth Muscle : Resulting in bronchodilation and increased airflow in the lungs.
  • Inhibition of Inflammatory Responses : this compound has been shown to enhance the anti-inflammatory effects of other medications, such as budesonide, by inhibiting eosinophil adhesion to lung fibroblasts .

Pharmacodynamics and Pharmacokinetics

This compound is characterized by its potent bronchodilatory effects and long duration of action. Key pharmacodynamic properties include:

  • Beta-2 Agonism : It binds to beta-2 adrenergic receptors with high affinity, leading to significant bronchodilation.
  • Duration of Action : Studies indicate that this compound maintains effective bronchodilation for several hours post-administration, with peak effects observed approximately 2 hours after dosing .

The pharmacokinetic profile remains largely undocumented in terms of absorption, distribution, metabolism, and elimination specifics. However, it is known that this compound can be administered orally or via aerosol inhalation .

Clinical Trials

  • Bronchodilation Efficacy :
    A placebo-controlled trial involving 45 patients demonstrated that this compound significantly improved pulmonary function compared to placebo. Patients receiving 0.10 mg twice daily exhibited notable increases in forced expiratory volume (FEV1) and peak flow rates .
    Dose (mg)FEV1 Improvement (L)Peak Flow Rate Improvement (L/min)
    0.05+0.15+20
    0.10+0.25+30
    Placebo+0.05+5
  • Postinfectious Cough :
    A study evaluating this compound's effectiveness in treating postinfectious cough found no significant improvement compared to placebo in cough-specific quality of life or peripheral airway function .
    GroupLCQ-T Total Score (Baseline)LCQ-T Total Score (4 Weeks)
    This compound10.85.94
    Placebo10.97.07

Safety Profile and Side Effects

This compound is generally well-tolerated, with mild side effects reported:

  • Common Side Effects : Tremors and nervousness were noted, particularly at higher doses .
  • Cardiovascular Effects : No significant changes in heart rate or blood pressure were observed during clinical trials .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting procaterol in biological matrices, and how do their parameters compare?

  • Answer: The most widely validated methods include GC-MS/MS and HPLC-MS/MS , optimized for sensitivity and reproducibility. For urine analysis, GC-MS/MS demonstrates a linear range of 5–40 ng/mL, with an LOD of 3 ng/mL and LOQ of 5 ng/mL, achieving 83% absolute recovery . HPLC-MS/MS is preferred for simultaneous detection of this compound and metabolites (DM-251/DM-252), though metabolites are only detectable up to 12 hours post-administration, while the parent drug persists for 24 hours . Derivatization is critical for GC methods to enhance volatility and detection accuracy .

Q. What pharmacokinetic properties of this compound are essential for designing bioavailability studies?

  • Answer: this compound’s long duration of action (up to 24 hours for the parent drug) and rapid absorption (onset within 5 minutes) necessitate frequent sampling intervals in pharmacokinetic studies. Metabolites DM-251/DM-252 exhibit shorter detection windows (≤12 hours), requiring method validation for both parent and metabolites to avoid underestimating exposure .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s efficacy in preclinical asthma models versus clinical outcomes?

  • Answer: Discrepancies may arise from differences in experimental models (e.g., guinea pig tracheal smooth muscle vs. human bronchial epithelial cells) or dosing regimens. For example, this compound inhibits acetylcholine-induced contractions (ID50 = 0.3 nM) in dog trachea , but fails to improve cough sensitivity in clinical trials with post-infectious cough patients . Methodological adjustments include:

  • Model Selection: Use human-derived cell lines (e.g., 16HBE) for oxidative stress studies .
  • Dosing: Optimize inhalation vs. oral administration to reflect clinical routes .
  • Endpoint Harmonization: Align in vitro cAMP accumulation assays (EC50 = 145 nM in rat ventricular myocytes ) with in vivo spirometry or quality-of-life metrics .

Q. What experimental strategies can differentiate this compound’s β2-adrenoceptor selectivity from off-target effects in complex tissues?

  • Answer: Utilize receptor antagonism assays with selective inhibitors (e.g., propranolol for β-receptors or CGP 20712A for β1-subtypes ). Schild plot analysis confirms this compound’s β2-selectivity (pKb = 6.18–6.25) in rat kidney prejunctional receptors . For cellular models, combine cyclic AMP quantification with calcium transient imaging to isolate β2-mediated pathways from phospholipase C interactions .

Q. How should researchers design studies to evaluate this compound’s antioxidant effects in oxidative stress models?

  • Answer: Key considerations include:

  • Model System: Use H₂O₂-induced oxidative stress in 16HBE cells, where this compound (25–200 nM) reduces apoptosis and NF-κB activation dose-dependently, unlike dexamethasone .
  • Controls: Include ROS scavengers (e.g., N-acetylcysteine) to benchmark efficacy.
  • Combination Therapy: Test synergies with cisplatin in cancer cells, noting this compound’s potentiation of growth inhibition .

Q. Methodological Recommendations

  • For Metabolite Studies: Prioritize HPLC-MS/MS to capture DM-251/DM-252, but validate extraction protocols to address their instability beyond 12 hours .
  • In Clinical Trials: Use IOS (Impulse Oscillometry) over spirometry for sensitive detection of airway resistance changes .
  • In Drug Interaction Studies: Monitor serum potassium levels when combining this compound with diuretics or theophylline due to synergistic hypokalemia risks .

Properties

IUPAC Name

8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNXQNWAXFXVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860939
Record name 8-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]butyl}quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60443-17-6, 72332-33-3
Record name NSC308904
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Record name NSC308904
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Record name Procaterol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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